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Compound of Interest

Compound Name: ABBV-4083

Cat. No.: B3324188 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with ABBV-
4083. The information is designed to address specific issues that may be encountered when

translating preclinical findings to human studies.

Frequently Asked Questions (FAQs)
Q1: We are observing different pharmacokinetic (PK) profiles for ABBV-4083 in our animal

models compared to the reported human Phase I data. What could be the reason for this

discrepancy?

A1: Discrepancies in pharmacokinetic profiles between preclinical species and humans are

common. For ABBV-4083, several factors could contribute to these differences:

Metabolic Differences: The rate and pathways of drug metabolism can vary significantly

between species. While preclinical studies in rats and dogs indicated a favorable safety

profile, the specific metabolic enzymes and their efficiency may differ from those in humans.

[1]

Dose Proportionality: The Phase I study in humans revealed that the maximum concentration

(Cmax) and area under the curve (AUC) of flubentylosin (ABBV-4083) increased in a more

than dose-proportional manner.[2][3] This suggests that saturation of metabolic or clearance

pathways may occur at higher doses in humans, a phenomenon that might not have been as

apparent or occurred at different dose levels in preclinical animal models.
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Half-life: In humans, ABBV-4083 has a reported half-life of less than 4 hours at doses up to

400 mg.[2][3] It is crucial to compare this with the half-life observed in your specific animal

model to understand differences in drug exposure over time.

Troubleshooting Steps:

Review Dosing Regimen: Ensure that the dosing regimen in your animal model is

appropriately scaled to achieve plasma concentrations comparable to those in the human

studies.

Allometric Scaling: Utilize allometric scaling principles as a starting point for dose selection,

but be aware of its limitations, especially for drugs with non-linear pharmacokinetics.

Metabolite Profiling: If feasible, conduct metabolite profiling in your animal model and

compare it to any available human data to identify species-specific metabolic pathways.

Q2: Our preclinical toxicology studies in rodents did not predict the liver enzyme elevations

seen in the human Phase I trial. How can we better anticipate such adverse events?

A2: The observation of reversible, asymptomatic elevations in alanine aminotransferase (ALT)

and aspartate aminotransferase (AST) at a high dose (1000 mg) in the human Phase I study,

which were not highlighted in preclinical reports, is a key translational challenge.

Species-Specific Toxicity: The dog was identified as the most sensitive species in preclinical

toxicology studies, with a no-observed-adverse-effect level (NOAEL) of 15 mg/kg/day.

However, the specific toxicities observed in dogs may differ from those in humans. Liver

enzyme elevations are a common finding in human clinical trials that may not always be

predicted by standard preclinical models.

Dose Level: The liver effects in humans were seen at a high dose of 1000 mg. It is possible

that the dose levels used in the preclinical toxicology studies, while multiples of the

efficacious dose, did not reach the threshold for inducing this specific adverse event in the

tested species.

Troubleshooting and Mitigation Strategies:
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Extended Monitoring in Preclinical Studies: In future preclinical studies with similar

compounds, consider including more sensitive or exploratory biomarkers of liver injury

beyond standard measurements.

In Vitro Hepatotoxicity Models: Utilize human-derived in vitro models, such as primary human

hepatocytes or liver spheroids, to assess the potential for hepatotoxicity.

Careful Dose Escalation in Humans: The findings from the ABBV-4083 Phase I study

underscore the importance of careful dose escalation in first-in-human trials, with close

monitoring of liver function tests, even when preclinical data are reassuring.

Quantitative Data Summary
Table 1: Comparison of ABBV-4083 Preclinical Efficacy and Safety

Parameter Animal Model(s) Observation Citation

Efficacy

B. malayi, L.

sigmodontis, O.

ochengi

>90% Wolbachia

depletion with a 1-2

week course of

treatment.

L. sigmodontis (jirds)

At 150 mg/kg daily for

14 days, Wolbachia

levels were reduced

by >90%.

Safety Rats and Dogs

No adverse effects at

doses (50 mg/kg)

achieving plasma

concentrations >10-

fold above the

efficacious

concentration.

Dogs

Identified as the most

sensitive species with

a NOAEL of 15

mg/kg/day.
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Table 2: ABBV-4083 (Flubentylosin) Phase I Human Clinical Trial Data

Parameter Human Volunteers Citation

Maximum Tolerated Dose 400 mg for 14 days.

Pharmacokinetics (at ≤ 400

mg)

Cmax reached in 1-2 hours;

half-life < 4 hours.

Dose Proportionality

Cmax and AUC increased in a

more than dose-proportional

manner.

Most Frequent Adverse Events
Nausea (10%), Headache

(8%).

Dose-Limiting Toxicity

Reversible, asymptomatic ALT

and AST elevations at a single

1000 mg dose.

Experimental Protocols
Preclinical In Vivo Efficacy Study in Jirds (Litomosoides sigmodontis model)

Animal Model: Female jirds (Meriones unguiculatus) infected with L. sigmodontis larvae

through the bites of Ornithonyssus bacoti mites.

Treatment Groups:

Vehicle control group (n=7).

ABBV-4083 group (n=7) receiving 150 mg/kg orally, once daily for 14 days. The drug was

dissolved in 0.5% HPMC/0.02% Tween-80.

Efficacy Assessment:

Wolbachia levels in recovered female adult worms were measured 16 weeks post-

treatment initiation.
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Circulating microfilariae (MF) levels in 10 μl of peripheral blood were assessed at weekly

intervals.

Phase I First-in-Human Study Design

Study Population: Healthy adult subjects.

Study Design: A three-part, single-center study.

Part 1: Single Ascending Dose (SAD): Subjects received single doses of 40, 100, 200,

400, or 1000 mg of flubentylosin or placebo.

Part 2: Food Effect: Subjects received a 1000 mg dose under fed and fasting conditions.

Part 3: Multiple Ascending Dose (MAD): Subjects received daily doses of 100 mg for 7

days, 200 mg for 7 or 14 days, or 400 mg for 7 or 14 days.

Assessments:

Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.

Pharmacokinetics: Serial blood sampling to determine plasma concentrations of

flubentylosin and calculate PK parameters (Cmax, AUC, half-life).
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Caption: Mechanism of action of ABBV-4083.
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Caption: ABBV-4083 development workflow and translational challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Preclinical development of an oral anti- Wolbachia macrolide drug for the treatment of
lymphatic filariasis and onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]

2. A Phase-I pharmacokinetic, safety and food-effect study on flubentylosin, a novel analog
of Tylosin-A having potent anti-Wolbachia and antifilarial activity | PLOS Neglected Tropical
Diseases [journals.plos.org]

3. A Phase-I pharmacokinetic, safety and food-effect study on flubentylosin, a novel analog
of Tylosin-A having potent anti-Wolbachia and antifilarial activity - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: ABBV-4083 Preclinical to
Human Data Translation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3324188#challenges-in-translating-abbv-4083-
preclinical-data-to-humans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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